2-Methyl-5-nitrobenzaldehyde
Overview
Description
2-Methyl-5-nitrobenzaldehyde (2-MNB) is an aromatic aldehyde compound with a molecular formula of C8H7NO3. It is a colorless to pale yellow liquid with a pungent odor. It is widely used as a flavoring agent, fragrance, and pharmaceutical intermediate. It is also used in the synthesis of various pharmaceuticals, dyes, and other chemicals. 2-MNB has a wide range of applications due to its unique properties, such as its high solubility in water, low toxicity, and low volatility.
Scientific Research Applications
Internal Standards in Quantification of Nitrofuran Residues
2-Nitrobenzaldehyde derivatives, including 2-Methyl-5-nitrobenzaldehyde, have been used to create stable isotope-labeled derivatives of nitrofuran metabolites. These derivatives serve as internal standards for quantifying trace levels of nitrofuran residues in foods of animal origin, using techniques such as liquid chromatography-tandem mass spectrometry. This methodology offers a precise approach for detecting and measuring residual antibiotics in food products (Delatour et al., 2003).
Actinometry in Solution and Ice Photochemistry
2-Nitrobenzaldehyde (2NB) is recognized for its application in actinometry, which is the measurement of the intensity of light. It's a photochemically sensitive and thermally robust compound, making it useful for various laboratory experiments, including those involving solutions and ice. It has been used to assess quantum efficiencies and molar absorptivities in different mediums, contributing valuable insights into photochemical processes (Galbavy et al., 2010).
Synthesis of Substituted 2‐Nitrobenzaldehydes
The chemical compound also plays a significant role in the regiospecific synthesis of substituted 2-nitrobenzaldehydes from benzaldehydes. This involves a palladium-catalyzed process, with O-methyl aldoxime acting as a directing group. This method is crucial for the precise and targeted synthesis of various nitrobenzaldehyde derivatives, which are important in many chemical reactions and potential applications (Zhang et al., 2014).
Formation of 2-Nitroacridines and Related Compounds
This compound is also involved in the formation of 2-nitroacridines, which are created through the reaction of 2-fluoro-5-trobenzaldehyde with arylamines. This process, involving acid-catalyzed cyclization, is significant for the synthesis of 2-nitroacridines, which have potential applications in various chemical and pharmaceutical fields (Rosewear & Wilshire, 1981).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to participate in the Wittig reaction, a common method for the preparation of alkenes . In this reaction, the compound interacts with a phosphonium ylide, leading to the formation of an alkene product and a triphenylphosphine oxide side product . The key step of the mechanism of the ylide reaction is the nucleophilic addition of the ylide to the electrophilic carbonyl group, forming a 4-membered ring that dissociates into product molecules .
Biochemical Pathways
It is known to participate in the wittig reaction, which is a crucial pathway in organic synthesis
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various chemical reactions, including those involving enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have effects that change over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
2-methyl-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFWTLNLOSUFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505823 | |
Record name | 2-Methyl-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16634-91-6 | |
Record name | 2-Methyl-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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